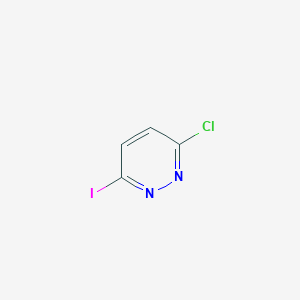

3-Chloro-6-Iodopyridazine

Description

Sequential Halogenation Strategies: Chlorination Followed by Iodination

One logical, though not always the most efficient, route involves the stepwise introduction of the chlorine and iodine atoms onto the pyridazine (B1198779) ring. evitachem.com This strategy's success is contingent on achieving high regioselectivity in each halogenation step. The inherent electronic properties of the pyridazine ring, an electron-deficient system, make electrophilic aromatic substitution challenging and often necessitate harsh reaction conditions which can limit the scope and yield. nsf.govchemrxiv.org

Conversion of 3,6-Dichloropyridazine (B152260) via Halogen Exchange Reactions

A more prevalent and often higher-yielding method for the synthesis of 3-chloro-6-iodopyridazine involves the conversion of the readily available 3,6-dichloropyridazine. researchgate.net This process relies on a halogen exchange reaction, where one of the chlorine atoms is selectively replaced by an iodine atom.

The synthesis of the precursor, 3,6-dichloropyridazine, can be achieved through the chlorination of 3,6-dihydroxypyridazine using reagents like N-chlorosuccinimide. google.com Once obtained, the selective substitution of one chlorine atom is key. This selectivity is often achieved by carefully controlling reaction conditions. For instance, a two-step procedure starting from 3,6-dichloropyridazine has been reported where the first step is amination under pressure with ammonium (B1175870) hydroxide (B78521) to yield 3-amino-6-chloropyridazine (B20888), which is then converted to the corresponding iodide derivative using hydriodic acid. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 3,6-Dichloropyridazine | 1. NH4OH (pressure) 2. HI | 3-Amino-6-iodopyridazine | researchgate.net |

| 3,6-Dihydroxypyridazine | N-Chlorosuccinimide | 3,6-Dichloropyridazine | google.com |

Structure

2D Structure

Propriétés

IUPAC Name |

3-chloro-6-iodopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEPCDPKMXJYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572594 | |

| Record name | 3-Chloro-6-iodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135034-10-5 | |

| Record name | 3-Chloro-6-iodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-iodopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Multi Step Syntheses from Other Nitrogen Containing Heterocyclic Compounds

While less direct, multi-step syntheses of 3-chloro-6-iodopyridazine can be accomplished starting from other nitrogen-containing heterocyclic compounds. These routes often involve significant skeletal transformations of the initial heterocycle. A recent development has demonstrated the ability to convert pyridines into pyridazines through a photoinitiated rearrangement of N-amino-2-azidopyridinium cations, a process termed skeletal editing. nih.gov Although not explicitly detailed for this compound, this methodology opens up new retrosynthetic possibilities, allowing the vast synthetic chemistry of pyridines to be applied to the construction of pyridazine (B1198779) frameworks. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Chloro 6 Iodopyridazine

Nucleophilic Substitution Reactions

The pyridazine (B1198779) ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of two halogen atoms, chlorine and iodine, at positions 3 and 6, provides distinct sites for substitution reactions.

Differential Reactivity of Chlorine and Iodine Atoms

The two halogen substituents on the pyridazine ring exhibit different reactivities towards nucleophiles. The carbon-iodine bond is weaker than the carbon-chlorine bond, making the iodine atom a better leaving group. Consequently, nucleophilic substitution typically occurs selectively at the C-6 position, displacing the iodide. This differential reactivity allows for sequential functionalization of the pyridazine core.

Formation of Ether and Amine Derivatives with Nucleophilic Reagents

The selective reactivity of 3-chloro-6-iodopyridazine is exploited in the synthesis of various derivatives. Alkoxides and phenoxides can displace the iodine atom to form 3-chloro-6-alkoxy- or 3-chloro-6-aryloxypyridazines. Similarly, reactions with primary or secondary amines lead to the formation of 3-chloro-6-aminopyridazine derivatives. These reactions are typically carried out under basic conditions to facilitate the nucleophilic attack. This selective functionalization is a valuable tool for building more complex molecules containing the pyridazine scaffold. iodobenzene.ltd

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions often proceed with high selectivity, further highlighting the utility of this compound in organic synthesis.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to mediate cross-coupling reactions involving this compound. researchgate.netbeilstein-journals.org The choice of catalyst, ligands, and reaction conditions can influence the outcome and selectivity of the coupling.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. chemicalbook.comchemicalbook.comthermofisher.com In the case of this compound, the reaction typically occurs selectively at the more reactive C-I bond. researchgate.net This allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the pyridazine ring. researchgate.net The resulting 3-chloro-6-arylpyridazines can be further functionalized at the C-3 position. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid/Ester | Product | Yield (%) | Reference |

| Phenylboronic acid | 3-Chloro-6-phenylpyridazine | 95 | researchgate.net |

| 4-Methoxyphenylboronic acid | 3-Chloro-6-(4-methoxyphenyl)pyridazine | 92 | researchgate.net |

| 2-Thiopheneboronic acid | 3-Chloro-6-(2-thienyl)pyridazine | 85 | researchgate.net |

This table presents a selection of reported Suzuki-Miyaura coupling reactions and is not exhaustive.

Table 2: Examples of Stille Coupling Reactions with this compound

| Organostannane | Product | Yield (%) | Reference |

| Tributyl(phenyl)stannane | 3-Chloro-6-phenylpyridazine | 88 | researchgate.net |

| Tributyl(2-furyl)stannane | 3-Chloro-6-(2-furyl)pyridazine | 81 | researchgate.net |

This table presents a selection of reported Stille coupling reactions and is not exhaustive.

Coupling with Organobismuth Compounds

The palladium-catalyzed cross-coupling reaction of this compound with organobismuth compounds, such as triphenylbismuth (B1683265), has been a subject of detailed investigation. researchgate.netresearchgate.net These reactions are highly chemoselective, leading to the formation of functionalized aryl- or heteroarylpyridazinyl chlorides in moderate to good yields. researchgate.net The process typically involves a three-step mechanism: oxidative addition, transmetalation, and reductive elimination. researchgate.net Computational studies, specifically using density functional theory (DFT), have been employed to elucidate the intricacies of this reaction. researchgate.netresearchgate.net

Organobismuth compounds are considered advantageous as they are non-toxic and stable, making them environmentally benign organometallic reagents. Triarylbismuth reagents, in particular, offer the potential for threefold coupling, transferring all three aryl groups under metal-catalyzed conditions.

A model reaction studying the coupling of this compound with triphenylbismuth under palladium catalysis has been a focus of first-principle investigations. researchgate.net These studies have delved into the mechanism, chemoselectivity, and the influence of solvents on the reaction outcome. researchgate.net

Formation of Carbon-Carbon Bonds

The formation of carbon-carbon bonds utilizing this compound is a key transformation in organic synthesis. This is often achieved through palladium-catalyzed cross-coupling reactions, where the halogen atoms serve as handles for the introduction of new carbon-based substituents. clockss.org The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.

One of the prominent examples is the Suzuki-Miyaura coupling reaction, where this compound acts as a reactant. chemicalbook.com This reaction facilitates the formation of a C-C bond by coupling with an organoboron compound.

Furthermore, the reaction with organobismuth compounds, as detailed in the previous section, is a significant method for creating carbon-carbon bonds, specifically aryl-pyridazine linkages. researchgate.netresearchgate.net Computational studies have been instrumental in understanding the mechanism of these C-C coupling reactions. researchgate.net The reaction of 3,6-dihalopyridazines with triaryl- or triheteroarylbismuth compounds under palladium catalysis is a notable example of such a process. researchgate.net

Formation of Carbon-Heteroatom Bonds

The molecular structure of this compound also lends itself to the formation of carbon-heteroatom bonds. While the primary focus of many studies is on C-C bond formation, the principles of cross-coupling can be extended to introduce heteroatoms. Organobismuth compounds, for instance, have been utilized as reagents in reactions that form carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-selenium bonds. researchgate.net

Iron-catalyzed cross-coupling reactions have emerged as a method for forming C(sp³)–heteroatom bonds, providing an alternative to traditional palladium catalysis. nih.gov These reactions can couple sp³-hybridized organohalides with soft nucleophiles like thiols, alcohols, and amines. nih.gov While not directly detailing the use of this compound, this methodology showcases a pathway for creating carbon-heteroatom bonds that could be applicable.

The development of new synthetic methods using visible-light photocatalysis also presents opportunities for the formation of carbon-heteroatom bonds. fu-berlin.de These methods can be applied to a variety of substrates, and while specific examples with this compound are not prevalent, the general principles are relevant to its reactivity.

Chemoselectivity in Cross-Coupling Reactions

Chemoselectivity in cross-coupling reactions involving this compound is a critical aspect, primarily governed by the differential reactivity of the carbon-iodine and carbon-chlorine bonds. researchgate.netresearchgate.net

Site-Selective Reactivity Based on Halogen Identity

The site-selective reactivity of this compound is predominantly dictated by the identity of the halogen atom. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. semanticscholar.org This difference in reactivity allows for selective functionalization at the 6-position of the pyridazine ring, leaving the chlorine atom at the 3-position intact for subsequent transformations.

This principle is consistently observed in various cross-coupling reactions, including those with organobismuth compounds, where the reaction proceeds chemoselectively to yield the 6-aryl-3-chloropyridazine derivative. researchgate.net Theoretical studies have confirmed that the oxidative addition of the palladium catalyst to the C-I bond has a lower activation energy barrier compared to the C-Cl bond, thus favoring reaction at the iodo-substituted position. researchgate.net

This inherent site-selectivity is a valuable tool in synthetic chemistry, enabling the stepwise introduction of different substituents onto the pyridazine core. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-I bond, followed by a different coupling reaction at the C-Cl bond under more forcing conditions. This selective functionalization is crucial for the synthesis of complex, unsymmetrically substituted pyridazine derivatives.

Application as a Model Substrate in Organic Synthesis Methodology Research

Due to its well-defined and predictable reactivity, this compound has been utilized as a model substrate in the development and investigation of new organic synthesis methodologies. Its distinct halogen atoms with different reactivities provide a clear system for studying the chemoselectivity and efficiency of novel catalytic systems and reaction conditions. researchgate.net

For example, it serves as an excellent test case for new cross-coupling protocols, allowing researchers to demonstrate the site-selectivity of their methods. The ability to selectively functionalize one position over the other provides a clear and easily analyzable outcome, validating the proposed methodology.

The use of this compound in computational studies also highlights its role as a model substrate. researchgate.net The relative simplicity of the molecule, combined with its interesting electronic and steric properties, makes it an ideal candidate for theoretical investigations into reaction mechanisms, such as those involving organobismuth reagents. researchgate.netresearchgate.net These computational models help to predict and explain the observed reactivity, contributing to a deeper understanding of fundamental organic reactions.

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational methods, particularly density functional theory (DFT), have been extensively applied to investigate the reaction mechanisms of this compound. researchgate.net These studies provide valuable insights into the energetics and pathways of various transformations, especially palladium-catalyzed cross-coupling reactions.

Furthermore, computational studies have been crucial in understanding the chemoselectivity observed in these reactions. By calculating the activation barriers for the oxidative addition at both the C-Cl and C-I bonds, researchers have been able to quantify the preference for reaction at the iodo-substituted position. researchgate.net These theoretical findings are in excellent agreement with experimental observations, providing a solid theoretical foundation for the observed reactivity patterns. The effect of solvents on the reaction mechanism has also been explored through these computational models. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has been instrumental in elucidating the mechanistic details of reactions involving this compound. researchgate.netrsc.org A notable example is the palladium-catalyzed cross-coupling reaction between this compound and triphenylbismuth. researchgate.netresearchgate.net For this reaction, a three-step mechanism is generally proposed, which includes oxidative addition, transmetalation, and reductive elimination. researchgate.net

DFT calculations, utilizing functionals such as PBE0 and B3LYP with empirical dispersion corrections (GD3), have been employed to fully characterize all intermediates and transition states along this reaction pathway. researchgate.net These computational studies provide a detailed picture of the molecular transformations occurring at the catalytic center. fu-berlin.de The approach allows for the investigation of the reaction in both the gas phase and in the presence of a solvent, offering insights into the environmental effects on the reaction mechanism. researchgate.net

The study of the cross-coupling reactions of 3,6-dihalopyridazines with triaryl- or triheteroarylbismuth compounds under palladium catalysis has shown high chemoselectivity. researchgate.net This selectivity results in the formation of functionalized aryl- or heteroarylpyridazinyl chlorides in moderate to good yields. researchgate.net

Elucidation of Rate-Determining Steps in Catalytic Processes

The higher activation energy associated with the C-Br bond cleavage compared to the C-I bond explains the observed selectivity in reactions where both halogens are present. semanticscholar.org This finding is consistent with experimental observations where aryl iodides are more reactive than aryl bromides under similar catalytic conditions. semanticscholar.org In some organobismuth palladium-catalyzed C-C coupling reactions, the first aryl transfer from the triphenylbismuth reagent has been identified as the rate-determining step, with a calculated activation energy of 39.8 kcal mol⁻¹. researchgate.net

The reaction conditions, including the choice of catalyst, ligand, and solvent, can significantly influence the kinetics of the reaction. For instance, in certain copper-catalyzed C(sp2)-S cross-coupling reactions, microwave irradiation has been shown to have a significant kinetic effect. semanticscholar.org

Analysis of Free Energy Profiles and Optimized Structures

The calculation of free energy profiles is a powerful tool for understanding the thermodynamics and kinetics of a reaction. researchgate.net For the palladium-catalyzed reaction of this compound, the free energy profile reveals the relative energies of the reactants, intermediates, transition states, and products. researchgate.net

Below is a data table showcasing the calculated free energy profiles for the C-C coupling reaction between this compound and Ph3Bi in the gas phase at different levels of theory.

| Level of Theory | Oxidative Addition (TS1) | Transmetalation (TS2) | Reductive Elimination (TS3) |

| PBE0/cc-pVDZ(-PP) | 10.5 kcal/mol | 4.1 kcal/mol | -19.9 kcal/mol |

| PBE0/cc-pVTZ(-PP) | 11.2 kcal/mol | 4.5 kcal/mol | -19.5 kcal/mol |

| PBE0-GD3/cc-pVDZ(-PP) | 8.7 kcal/mol | 1.8 kcal/mol | -23.1 kcal/mol |

| PBE0-GD3/cc-pVTZ(-PP) | 9.5 kcal/mol | 2.3 kcal/mol | -22.6 kcal/mol |

TS denotes the transition state for each respective step. Data sourced from a first principle study on the cross-coupling reaction. researchgate.net

Molecular Orbital (MO) Calculations and Correlation with Spectroscopic Data

Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules and its relationship to their chemical properties and spectroscopic behavior. acs.org Semi-empirical MO calculations, such as those using the AM1 method, have been performed on 3,6-disubstituted pyridazines, including this compound, to correlate calculated electronic properties with experimental spectroscopic data. cdnsciencepub.com

One such correlation attempted is between the calculated total charge densities on the pyridazine carbon atoms and their experimentally determined ¹³C NMR chemical shifts. cdnsciencepub.com While a perfect correlation is not always achieved, these studies provide valuable insights into how substituents influence the electronic distribution within the pyridazine ring. For a series of 3,6-disubstituted pyridazines, a poor correlation coefficient of -0.6120 was found between the AM1-calculated total charge densities and the ¹³C chemical shifts. cdnsciencepub.com

The analysis of frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is particularly important. researchgate.net The energies and distributions of these orbitals can be related to the molecule's reactivity and its UV-visible absorption spectra. researchgate.net Perturbation theory, combined with DFT, is a common approach to analyze the contributions of various molecular orbitals to NMR chemical shifts. acs.org

The following table presents the ¹³C NMR chemical shift data for this compound.

| Carbon Atom | Chemical Shift (ppm) |

| C-3 | 152.0 |

| C-4 | 133.4 |

| C-5 | 131.2 |

| C-6 | 118.8 |

Data obtained from systematic analysis of ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazine derivatives. cdnsciencepub.com

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Pharmaceutical Intermediate

3-Chloro-6-iodopyridazine serves as a crucial starting material and intermediate in organic synthesis, particularly in the pharmaceutical industry. guidechem.compharmint.net The differential reactivity of the chloro and iodo substituents allows for selective, stepwise modifications, making it a valuable scaffold for creating diverse libraries of compounds. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. chemicalbook.comrheniumshop.co.il This reactivity enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridazine (B1198779) ring.

Furthermore, the chlorine atom at the 3-position can be substituted through nucleophilic aromatic substitution reactions, allowing for the incorporation of amines, alcohols, thiols, and other functionalities. This dual reactivity makes this compound a versatile precursor for the synthesis of more complex molecules, including 6-Chloropyridazine-3-carbonitrile, another important chemical intermediate. chemicalbook.comrheniumshop.co.il Its utility as a foundational element is evident in its commercial availability from various chemical suppliers catering to the research and development sector. bldpharm.comsigmaaldrich.comchemicalbook.comlookchem.com

Development of Pyridazine-Based Drug Candidates

Antiviral Agents

The pyridazine scaffold is a component of many compounds investigated for their antiviral properties. nih.gov The development of these agents often involves the chemical modification of a pyridazine core to optimize their interaction with viral proteins and enzymes.

A key mechanism through which pyridazine-based compounds exert their antiviral effects is by inhibiting viral RNA replication. For instance, some pyridazine derivatives function as inhibitors of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.gov By blocking the active site of this enzyme, these compounds prevent the synthesis of new viral RNA, thereby halting the proliferation of the virus. Another critical target is the viral protease, such as the 3C-like protease (3CLpro) in coronaviruses, which is necessary for processing viral polyproteins into functional units. nih.govnih.gov Pyridazine-containing molecules have been designed to covalently bind to the catalytic cysteine residue in the active site of these proteases, leading to their irreversible inhibition and suppression of viral replication. nih.gov

Research has demonstrated the potential of pyridazine-based agents against several significant viral pathogens.

Influenza: While direct examples stemming from this compound are not prominent, related heterocyclic structures have shown promise. For example, targeting the epidermal growth factor receptor (EGFR), which is implicated in the infection process of the influenza A virus, has been a strategy for developing antiviral agents. mdpi.com

Ebola: The urgency of the Ebola virus disease (EVD) has spurred research into new therapeutic agents. nih.govmdpi.com Some studies have explored pyridazine-containing compounds for their potential to inhibit the Ebola virus. For example, the compound T-705 (Favipiravir), which has a related pyrazine (B50134) core, has shown efficacy against the Ebola virus in preclinical studies by inhibiting its RNA polymerase. lookchem.com

SARS-CoV-2: In the context of the COVID-19 pandemic, significant effort has been directed towards identifying inhibitors of SARS-CoV-2. frontiersin.orgfrontiersin.org Pyridazine derivatives have emerged as a promising class of compounds. Research has focused on developing inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.gov For example, indole (B1671886) chloropyridinyl ester derivatives have been synthesized and shown to potently inhibit 3CLpro and exhibit antiviral activity in cell-based assays. nih.gov Similarly, the oral antiviral agent S-217622 has demonstrated significant antiviral potency against SARS-CoV-2, including its variants of concern, in preclinical models. nih.gov

Antitumor/Oncology Agents

The pyridazine scaffold is a prominent feature in the design of novel anticancer agents. nih.govnih.gov The structural and electronic properties of pyridazines make them invaluable for developing drugs that target signaling pathways involved in cancer progression. thieme-connect.com Numerous studies have highlighted the potential of pyridazine derivatives to inhibit the growth of various cancer cell lines. researchgate.netnih.govresearchgate.net

Pyridazine-based compounds have demonstrated significant potential in combating cancer cells through various mechanisms, most notably through the inhibition of protein kinases. nih.govthieme-connect.com Protein kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Pyridazine derivatives have been designed to act as protein kinase inhibitors, effectively blocking the signaling cascades that drive tumor growth. nih.gov

The anticancer activity of pyridazine derivatives has been evaluated against a range of human cancer cell lines. For instance, certain 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives have shown notable activity against breast cancer (MCF-7) and melanoma (SK-MEL-28) cell lines. nih.gov Similarly, novel 3,3'-bipyridazine (B159008) derivatives have exhibited promising anti-hepatoma activities against liver cancer cell lines such as SMMC-7721, BEL-7402, and QGY-7703. researchgate.net The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazines | MCF-7 (Breast) | IC₅₀ values in the range of 1 to 10 µM | nih.gov |

| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazines | SK-MEL-28 (Melanoma) | IC₅₀ values in the range of 1 to 10 µM | nih.gov |

| 3,3'-Bipyridazine derivatives | SMMC-7721 (Liver) | Good anti-hepatoma activities | researchgate.net |

| 3,3'-Bipyridazine derivatives | BEL-7402 (Liver) | Good anti-hepatoma activities | researchgate.net |

| 3,3'-Bipyridazine derivatives | QGY-7703 (Liver) | Good anti-hepatoma activities | researchgate.net |

| 3-Chloro-6-(4-fluorophenyl)pyridazine | Lung cancer cell lines | Significantly reduced cell viability |

Kinase Inhibitor Development

The pyridazine scaffold is a validated framework for the development of enzyme inhibitors. tandfonline.com this compound serves as a key intermediate in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. nih.govnih.govscielo.br For instance, it has been utilized in the creation of mTOR kinase inhibitors. In one study, a Stille coupling reaction between a tin derivative and this compound was employed, although it resulted in a mixture of the desired iodo derivative and a chloro derivative. core.ac.uk This highlights the reactivity of the chloro and iodo substituents in facilitating the construction of complex molecules targeting kinases. The development of selective kinase inhibitors is a major goal in medicinal chemistry, and the use of versatile building blocks like this compound is instrumental in achieving this. rsc.orgacs.org

Neurological Drugs

The applications of pyridazine derivatives extend to the development of drugs targeting the central nervous system (CNS). google.com While direct research on this compound's application in neurological drugs is specific, the broader class of pyridazine-containing compounds has shown potential in this area. For example, certain pyridazine derivatives have been investigated for their potential in treating neurodegenerative diseases. google.com The ability to functionalize the pyridazine ring allows for the fine-tuning of properties like blood-brain barrier permeability, which is a critical factor for CNS-acting drugs. rsc.org

Other Biological Activities

Pyridazine derivatives exhibit a broad spectrum of biological activities beyond kinase inhibition and neurological applications. researchgate.netscholarsresearchlibrary.com These include anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. rjptonline.orgsarpublication.com The diverse pharmacological profile of pyridazines underscores their importance in medicinal chemistry. scholarsresearchlibrary.com The substitution pattern on the pyridazine ring plays a crucial role in determining the specific biological activity. rjptonline.org

Structure-Activity Relationship (SAR) Studies of Pyridazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyridazine derivatives, SAR studies have provided valuable insights for designing more potent and selective drugs. nih.gov

Impact of Substituents on Biological Activity and Selectivity

The nature and position of substituents on the pyridazine ring significantly impact the biological activity and selectivity of the resulting compounds. rjptonline.orgnih.gov For example, in the development of kinase inhibitors, the choice of substituent can determine the selectivity for a particular kinase. rsc.org Studies on various pyridine (B92270) and pyridazine derivatives have shown that the introduction of different functional groups, such as halogens, methyl, or phenyl groups, can modulate the compound's potency and pharmacokinetic properties. nih.gov The electronic and steric properties of these substituents influence how the molecule interacts with its biological target. nih.gov

Computational Modeling for SAR Rationalization

Computational modeling plays a crucial role in rationalizing the SAR of pyridazine derivatives. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) and molecular docking are used to understand the interactions between the drug molecule and its target protein at a molecular level. nih.gov These computational methods help in predicting the activity of new derivatives and in designing molecules with improved properties. auctoresonline.org For instance, molecular docking studies can reveal the binding mode of a pyridazine derivative in the active site of an enzyme, providing a rationale for its observed activity and guiding further optimization. researchgate.net

Lead Optimization Strategies in Drug Discovery

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For pyridazine-based drug candidates, various lead optimization strategies are employed.

The process often involves iterative cycles of chemical synthesis and biological testing. nih.gov Substituents on the pyridazine core are systematically varied to explore the SAR and identify key interactions with the target. acs.org For example, replacing a substituent with a bioisosteric group can sometimes lead to improved properties. rsc.org Computational tools are extensively used to guide these modifications, saving time and resources. auctoresonline.org The ultimate goal of lead optimization is to develop a drug candidate with a desirable balance of efficacy, safety, and developability.

Refining Chemical Structures for Enhanced Drug-like Properties

The modification of lead compounds using this compound can significantly improve their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of the pyridazine moiety can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of its behavior in a biological system.

The following table summarizes the impact of different substituents on the properties of 3-chloro-6-substituted pyridazines, based on comparative analyses.

| Substituent at Position 6 | Molecular Formula of Derivative | Observed or Predicted Impact on Drug-like Properties |

| 4-Methylphenyl | C₁₁H₉ClN₂ | Enhances analgesic and anti-inflammatory activities, increases hydrophobicity, improves membrane permeability. |

| 4-Chlorophenyl | C₁₀H₆Cl₂N₂ | May enhance electron-withdrawing effects but potentially reduce metabolic stability. |

| Trifluoromethyl | C₅H₂ClF₃N₂ | Increases electronegativity and resistance to oxidative metabolism, enhancing pharmacokinetic profiles. |

This table is based on data from comparative studies of analogous compounds.

Improving Potency and Selectivity

A primary goal in drug discovery is to develop compounds that exhibit high potency towards their intended biological target while minimizing off-target effects. The rigid framework of the pyridazine ring and the ability to introduce diverse substituents via the chloro and iodo groups of this compound make it an excellent scaffold for achieving this.

In the development of kinase inhibitors, for example, achieving selectivity can be challenging due to the highly conserved nature of the ATP-binding site across the kinome. The introduction of specific chemical moieties through the reactive sites of this compound can allow for interactions with less conserved regions of the kinase, thereby enhancing selectivity. For instance, in the development of ALK2 inhibitors, replacing a phenol (B47542) group with a phenylpiperazine moiety led to a significant increase in potency, likely due to improved aqueous solubility and favorable interactions with solvent molecules. acs.org Furthermore, the introduction of a methyl group at a specific position resulted in a remarkable 164-fold selectivity for BMP6 over TGF-β1 signaling. acs.org

A study on imidazo[1,2-b]pyridazine (B131497) derivatives as ligands for β-amyloid plaques found that the nature of the halogen at the 6-position influenced binding affinity. The 6-iodo analogue demonstrated higher affinity compared to the 6-chloro or 6-fluoro analogues, suggesting that the size and electronegativity of the halogen atom are crucial for target engagement. This highlights the importance of the iodo group in this compound for optimizing potency.

The following table presents data on the inhibitory activity of K02288 derivatives, showcasing how modifications to the core structure, which can be accessed through intermediates like this compound, can impact potency and selectivity.

| Compound | Modification | ALK2 IC₅₀ (nM) | BMP6 IC₅₀ (nM) | TGF-β1 IC₅₀ (nM) | Selectivity (TGF-β1/BMP6) |

| 10 | 2-methylpyridine derivative | 24 | ~100 | >10000 | 164 |

| 14 | 3-phenylpiperazine replacement | - | 6 | - | Modest Improvement |

| 15 | 4-phenylpiperazine replacement | - | 4 | - | Modest Improvement |

| 26 | - | - | - | - | >150 |

| 27 | Chlorine substituent | - | - | - | >150 |

This data is derived from studies on 2-aminopyridine (B139424) derivatives and illustrates the principles of improving potency and selectivity through structural modification. acs.org

Mechanisms of Action and Target Engagement Studies

Understanding a drug's mechanism of action (MoA) and confirming its engagement with the intended biological target are critical aspects of drug development. Molecules synthesized using this compound can be designed as chemical probes to investigate these fundamental questions. The ability to introduce specific functionalities, including reporter tags or reactive groups, through the versatile chloro and iodo substituents facilitates the creation of such tools.

For instance, manzamine analogues, which feature a β-carboline core that can be synthesized from pyridazine-containing precursors, have been evaluated for their antineuroinflammatory activity. Docking studies suggest that these compounds bind to the ATP-noncompetitive pocket of glycogen (B147801) synthesis kinase-3β (GSK-3β), providing insights into their potential mechanism of action. nih.gov

Furthermore, radiolabeled analogues of drug candidates are invaluable for in vivo target engagement studies. The iodine atom in this compound provides a direct handle for radioiodination, allowing for the synthesis of radiotracers for use in techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging techniques can visualize and quantify the distribution of a drug in the body and its binding to the target protein in real-time. While direct examples for this compound are not extensively reported, the principle is well-established for similar halogenated precursors. For example, the synthesis of [¹⁸F]MK-6577, a PET radiotracer for the glycine (B1666218) transporter 1, was achieved through a nucleophilic aromatic substitution reaction on a 2-chloropyridine (B119429) precursor. epo.org

Translational Studies and Preclinical Evaluation

The journey of a drug candidate from the laboratory to the clinic involves extensive translational and preclinical studies to evaluate its efficacy and safety in living organisms. Compounds derived from this compound have been advanced into these later stages of drug discovery.

One notable example is the development of PF-06409577, a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK) for the potential treatment of diabetic nephropathy. The optimization of the core structure, which could be derived from a pyridazine-containing starting material, led to a compound with improved oral absorption that was advanced to first-in-human trials. rsc.org

In another instance, a novel, potent, and orally bioavailable inhibitor of hepatitis C RNA replication, PTC725, was identified through the chemical optimization of a 6-(indol-2-yl)pyridine-3-sulfonamide. This optimization focused on improving the drug metabolism and pharmacokinetic (DMPK) and safety profiles. The resulting compound, 4t, demonstrated excellent potency and a favorable pharmacokinetic profile with good oral bioavailability in rats and dogs, highlighting the successful translation of a lead compound into a preclinical candidate. nih.gov

The following table summarizes the preclinical data for compound 4t (PTC725).

| Parameter | Value |

| HCV 1b Replicon EC₅₀ | 2 nM nih.gov |

| Selectivity Index (vs. GAPDH) | >5000 nih.gov |

| Oral Bioavailability (Rat) | 62% nih.gov |

| Oral Bioavailability (Dog) | 78% nih.gov |

| Liver to Plasma Exposure Ratio (Rat) | 25 nih.gov |

This table presents the preclinical profile of an HCV inhibitor developed through optimization of a pyridine-based scaffold. nih.gov

Integration into Heterocyclic Scaffolds for Diverse Biological Applications

The reactivity of the chloro and iodo groups in this compound makes it an ideal starting material for the synthesis of a wide variety of fused heterocyclic systems. sciensage.info These complex scaffolds often exhibit unique biological activities and are of significant interest in medicinal chemistry.

One such example is the synthesis of imidazo[1,2-b]pyridazines. The condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine, which can be derived from this compound, leads to the formation of the imidazo[1,2-b]pyridazine backbone. This scaffold has been explored for its potential in developing ligands for β-amyloid plaques, which are implicated in Alzheimer's disease.

Another important class of heterocycles accessible from pyridazine precursors are pyrido[3,4-c]pyridazines. These nitrogen-containing scaffolds have been described as promising in medicinal chemistry. For example, a tetrahydropyridopyridazinone can be chlorinated with phosphoryl chloride to yield a reactive chloro derivative, which serves as a building block for further derivatization through reactions like amine substitutions and Suzuki arylations. sciensage.info

The synthesis of novel chalcone-enabled pyridazine analogues has also been reported. These compounds, prepared via the reaction of substituted aromatic aldehydes with a 3,6-disubstituted pyridazine ring, have shown promising antimicrobial activities against various bacterial and fungal strains. sciensage.info

The following table lists some of the heterocyclic scaffolds that can be synthesized using this compound or its derivatives and their associated biological applications.

| Heterocyclic Scaffold | Synthetic Precursor (Derivative of this compound) | Biological Application |

| Imidazo[1,2-b]pyridazine | 3-Amino-6-iodopyridazine | Ligands for β-amyloid plaques |

| Pyrido[3,4-c]pyridazine | Chlorinated tetrahydropyridopyridazinone | Various medicinal chemistry applications sciensage.info |

| Pyridazine-chalcone hybrids | 3,6-Disubstituted pyridazine | Antimicrobial agents sciensage.info |

| 3,3'-Bipyridazines | 3,6-Dichloropyridazine (B152260) (related precursor) | Anti-hepatocellular carcinoma agents researchgate.net |

This table provides examples of diverse heterocyclic systems and their biological relevance, accessible from pyridazine-based starting materials.

Applications in Materials Science Research

Introduction into Polymer Materials

3-Chloro-6-Iodopyridazine serves as a crucial reactant for introducing the pyridazine (B1198779) moiety into polymer backbones. iodobenzene.ltd This is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can react with other monomers to build larger polymeric structures. chemicalbook.comrheniumshop.co.ilresearchgate.net The incorporation of the pyridazine ring is a deliberate design strategy to create polymers with precisely tuned electronic and physical properties.

The electron-deficient nature of the pyridazine heterocycle makes it an excellent component in what are known as "push-pull" systems. unimi.it In this architecture, the pyridazine unit acts as an electron-withdrawing ("pull") component, which is alternated with electron-donating ("push") units along the polymer chain. This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to achieving desired electronic and optical properties in the final material. unimi.itscholarsresearchlibrary.com Researchers leverage this compound to create functional polymers for a range of applications, from electronics to high-performance plastics. unimi.itnih.gov

Endowing Materials with Unique Properties

The integration of the this compound unit into molecular and polymeric structures is a key strategy for developing advanced materials with enhanced functionalities. chemicalbook.com Its presence can significantly improve the electrical, optical, and physical durability of materials. chemicalbook.com

The inherent electron-deficient character of the pyridazine ring plays a critical role in modifying the electronic properties of materials. By incorporating this moiety, researchers can create conjugated polymers with tailored electrical behaviors. For instance, poly(pyridazine), synthesized via electrochemical oxidation, has been shown to form a conductive film with an electrical conductivity of 10 S/cm. rsc.org

In more complex "push-pull" copolymers, such as those combining carbazole (B46965) and pyridazine units, the pyridazine component acts as the electron-withdrawing portion. unimi.it This design allows for the precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. unimi.it Controlling these energy levels is crucial for optimizing the performance of electronic devices like organic photovoltaic (OPV) cells, where efficient charge separation and transport are required. unimi.itscholarsresearchlibrary.com

| Polymer/Derivative | HOMO Level (eV) | LUMO Level (eV) | Application Context |

| Carbazole-Pyridazine Copolymer (P1) | -5.61 | -3.12 | Organic Photovoltaics unimi.it |

| Carbazole-Pyridazine Copolymer (P2) | -5.73 | -3.42 | Organic Photovoltaics unimi.it |

| Pyridazine D-π-A Dye (P2) | -5.43 | - | Dye-Sensitized Solar Cells scholarsresearchlibrary.com |

| Pyridazine D-π-A Dye (P3) | -6.57 | - | Dye-Sensitized Solar Cells scholarsresearchlibrary.com |

Table 1: Electronic properties of various pyridazine-containing materials, demonstrating the ability to tune frontier orbital energies for electronic applications. Data sourced from theoretical calculations and cyclic voltammetry.

The incorporation of the pyridazine nucleus is a powerful method for developing materials with unique optical characteristics. Pyridazine-based "push-pull" molecules are of significant interest for applications in nonlinear optics (NLO) and as chemiluminescent materials. mdpi.comresearchgate.net The strategic combination of electron-donating and electron-withdrawing groups across the pyridazine bridge facilitates intramolecular charge transfer, which can lead to large second-order NLO responses. mdpi.com

Furthermore, derivatives such as pyrrolopyridazines have been synthesized that exhibit strong luminescence, with relative quantum yields as high as 90%. acs.org A key advantage of these materials is that they are often luminescent even in the solid state, indicating minimal self-quenching, which is a common issue in other fluorescent materials. acs.org The optical properties, including the absorption and emission wavelengths, can be finely tuned by making chemical modifications at different positions on the pyridazine ring. acs.org For example, introducing pyridazine into a copolymer backbone can extend the material's light absorption range well into the visible spectrum. unimi.it

| Pyridazine Derivative | Solvent | Max. Absorption (λmax) | Optical Property |

| Thienylpyridazine 3a | Ethanol | 357 nm | UV-Visible Absorption mdpi.comresearchgate.net |

| Thienylpyridazine 3b | Chloroform | 354 nm | UV-Visible Absorption mdpi.com |

| Thienylpyridazine 3c | Ethanol | 332 nm | UV-Visible Absorption researchgate.net |

| Carbazole-Pyridazine Copolymer (P2) | - | 461 nm | UV-Visible Absorption unimi.it |

Table 2: A summary of the maximum absorption wavelengths for several pyridazine derivatives, illustrating how the molecular structure influences the optical properties. Data sourced from UV-Visible spectroscopy.

Furthermore, the same pyridazine-containing resin exhibits a glass transition temperature (Tg) above 400°C and a high storage modulus, reaching 3.8 GPa at room temperature. nih.gov These properties signify a mechanically robust material that maintains its structural integrity at elevated temperatures, making it a potential candidate for high-temperature structural composites in demanding fields like the automotive and aerospace industries. nih.govmdpi.com

| Property | Value | Significance |

| 5% Weight Loss Temp (T5%) | 501 °C | Excellent thermal stability nih.gov |

| Glass Transition Temp (Tg) | > 400 °C | High operational temperature range nih.gov |

| Char Yield at 900 °C | > 74% | High resistance to burning nih.gov |

| Storage Modulus (at RT) | 3.8 GPa | High stiffness and mechanical strength nih.gov |

| Limiting Oxygen Index (LOI) | 48 | Outstanding flame retardancy nih.gov |

Table 3: Thermal and mechanical properties of a poly(BCPD) resin, a thermoset containing a pyridazine ring, highlighting its enhanced durability. nih.gov

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetic nuclei, such as ¹H and ¹³C. ipb.pt By analyzing the chemical shifts, coupling constants, and signal intensities, chemists can piece together the molecular puzzle, confirming the identity and purity of a synthesized compound. For heterocyclic systems like pyridazines, NMR is crucial for unambiguously assigning the positions of substituents on the ring.

¹³C NMR Analysis of Substituted Pyridazines

The ¹³C NMR spectrum of a substituted pyridazine (B1198779) offers a direct window into the electronic environment of each carbon atom in the ring. The chemical shifts of the pyridazine carbons are sensitive to the nature and position of the substituents. A systematic investigation into 3,6-disubstituted pyridazines has revealed clear trends in ¹³C chemical shifts. cdnsciencepub.comcdnsciencepub.com

For instance, the introduction of electron-withdrawing groups generally leads to a downfield shift (higher ppm values) of the carbon atoms, particularly those in close proximity to the substituent. Conversely, electron-donating groups tend to cause an upfield shift. In the case of 3-Chloro-6-iodopyridazine, the chlorine and iodine atoms, both being electronegative, are expected to significantly influence the chemical shifts of the pyridazine ring carbons.

A study on various 3,6-disubstituted pyridazines provided a comprehensive dataset of ¹³C chemical shifts, which can be used to predict the spectrum of related compounds. cdnsciencepub.com The precise assignment of C-4 and C-5 resonances in unsymmetrically substituted pyridazines is often achieved through selective heteronuclear decoupling experiments. cdnsciencepub.com

To illustrate the effect of substituents on the ¹³C NMR chemical shifts of the pyridazine ring, the following table summarizes data for related 3,6-disubstituted pyridazines.

| Substituent at C3 | Substituent at C6 | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

| H | H | 151.0 | 127.1 | 127.1 | 151.0 |

| Cl | Cl | 151.9 | 129.5 | 129.5 | 151.9 |

| OCH₃ | OCH₃ | 159.9 | 118.4 | 118.4 | 159.9 |

| CH₃ | CH₃ | 158.3 | 125.7 | 125.7 | 158.3 |

Note: Data is generalized from trends reported in the literature. Actual values for this compound would require experimental measurement.

Correlation of NMR Data with Computational Results

The synergy between experimental NMR spectroscopy and computational chemistry has become a powerful strategy for structural verification. researchgate.net Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can predict NMR chemical shifts with a reasonable degree of accuracy. By comparing the experimentally obtained NMR data with the computationally predicted spectrum, researchers can gain greater confidence in their structural assignments.

Studies on 3,6-disubstituted pyridazines have demonstrated a good correlation between experimental ¹³C NMR chemical shifts and those calculated using semiempirical molecular orbital methods. cdnsciencepub.com These correlations can be further refined by employing more advanced computational models. Discrepancies between experimental and calculated values can often highlight subtle electronic or conformational effects within the molecule. This integrated approach is particularly valuable for complex molecules or where ambiguous spectral data is obtained. researchgate.net

The process typically involves optimizing the geometry of the molecule using computational methods and then calculating the NMR shielding constants, which are then converted to chemical shifts. The level of theory and the basis set used for the calculations are crucial for obtaining accurate predictions. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The development of innovative and efficient synthetic routes to access 3-chloro-6-iodopyridazine and its derivatives is a cornerstone of future research. While established methods exist, the focus is shifting towards more sustainable, atom-economical, and regioselective strategies.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Further investigation into Suzuki and Stille cross-coupling reactions is warranted. Research has already demonstrated the feasibility of these reactions on 3-amino-6-chloropyridazine (B20888) and 3-amino-6-iodopyridazine. researchgate.net Future work could focus on expanding the scope of coupling partners and optimizing reaction conditions to improve yields and functional group tolerance. researchgate.net A study on the palladium-catalyzed cross-coupling of this compound with triphenylbismuth (B1683265) has been conducted, providing a foundation for exploring other organobismuth reagents. researchgate.netresearchgate.net

Direct Halogenation and Functionalization: Advanced methods such as photoredox catalysis could offer novel pathways for the direct and selective introduction of halogens onto the pyridazine (B1198779) core under mild conditions. smolecule.com

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and efficient synthesis of pyridazine derivatives, minimizing the handling of potentially hazardous intermediates.

C-H Activation: Direct C-H functionalization of the pyridazine ring represents a highly atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.

A comparison of different synthetic strategies highlights the ongoing evolution in this field:

| Synthetic Method | Description | Potential Advantages |

| Palladium-Catalyzed Coupling | Reaction of the halo-pyridazine with organometallic reagents (e.g., boronic acids, organostannanes, organobismuths). researchgate.netresearchgate.net | High functional group tolerance, well-established, and versatile for creating C-C bonds. researchgate.netresearchgate.net |

| Direct Halogenation | Introduction of halogen atoms directly onto the pyridazine ring using specific halogenating agents. smolecule.com | Potentially fewer synthetic steps. smolecule.com |

| Photoredox Catalysis | Use of light to initiate catalytic cycles for functionalization. smolecule.com | Mild reaction conditions, high selectivity, and access to unique reaction pathways. smolecule.com |

Discovery of New Therapeutic Applications

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. jksus.org Future research will undoubtedly focus on leveraging this compound as a starting point for the discovery of new therapeutic agents. chemenu.com

Promising areas of investigation include:

Oncology: Pyridazine derivatives have been investigated for their anticancer properties. chemenu.com The development of novel compounds targeting specific kinases or signaling pathways dysregulated in cancer is a significant area of future research. rsc.org

Neurodegenerative Diseases: Given that some pyridazine-containing compounds have been explored as potential treatments for conditions like Alzheimer's disease, further synthesis and screening of new derivatives is a promising avenue. jksus.org This could involve targeting enzymes like acetylcholinesterase. jksus.org

Infectious Diseases: The potential for pyridazine derivatives to act as antimicrobial, antifungal, or antileishmanial agents continues to be an area of interest. smolecule.comnih.gov For example, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates. nih.gov

Cardiovascular and Inflammatory Diseases: Pyridazine-based compounds have been associated with antihypertensive and anti-inflammatory activities, suggesting that new derivatives could be developed for these therapeutic areas. jksus.orgchemenu.com

The versatility of the pyridazine core allows for the generation of diverse molecular libraries for high-throughput screening against various biological targets. For instance, derivatives of pyrimido[4,5-c]pyridazine (B13102040) have been designed as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate biosynthesis. nih.gov

Development of Advanced Materials with Tunable Properties

The incorporation of the this compound moiety into larger molecular structures can lead to the creation of advanced materials with tailored electronic and photophysical properties. smolecule.com The distinct electronic nature of the pyridazine ring, combined with the influence of the halogen substituents, makes it an attractive component for materials science. smolecule.com

Future research in this domain could focus on:

Organic Light-Emitting Diodes (OLEDs): Pyridazine-based iridium(III) complexes have been synthesized and investigated for their potential use in OLEDs. researchgate.net The tunable nature of the pyridazine core allows for the fine-tuning of emission colors and efficiencies.

Corrosion Inhibitors: Pyridazine derivatives have been studied for their ability to protect metals from corrosion in acidic environments. nih.gov Future work could involve designing and synthesizing new derivatives with enhanced inhibitory efficiency.

Organic Semiconductors: The electron-deficient nature of the pyridazine ring can be exploited in the design of n-type organic semiconductors for applications in organic electronics.

Sensors: The ability of the pyridazine nitrogen atoms to coordinate with metal ions could be harnessed to develop chemosensors for the detection of specific analytes.

Integration of Computational Chemistry for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound and its derivatives, these techniques can accelerate the discovery and development process.

Key applications of computational modeling include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to study the mechanisms of synthetic reactions, such as palladium-catalyzed cross-couplings. researchgate.netresearchgate.net This understanding can help in optimizing reaction conditions and predicting chemoselectivity. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of pyridazine derivatives with their biological activity or material properties. nih.govresearchgate.netscispace.com This can guide the design of more potent or efficient compounds. scispace.com

Predicting Material Properties: Computational methods can predict the electronic and photophysical properties of new materials, allowing for in silico screening before undertaking laborious and expensive synthesis.

Drug Design and Discovery: Molecular docking studies can predict the binding modes of pyridazine derivatives with biological targets, such as enzymes or receptors. jksus.orgnih.gov This information is crucial for designing new drugs with improved affinity and selectivity. rsc.orgnih.gov

Q & A

Q. What are the established synthetic routes for 3-Chloro-6-Iodopyridazine, and what are their limitations?

The primary method involves halogenation of pyridazine precursors. For example, Stille coupling reactions with this compound can yield derivatives, but regioselectivity issues may arise, leading to mixtures of chloro and iodo products (e.g., 50% chloro, 44% iodo in one case). Optimization requires careful control of catalysts (e.g., copper(I) iodide) and reaction conditions . Alternative routes include nucleophilic substitution or metal-mediated cross-coupling, though yields vary depending on steric and electronic factors.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used. For complex mixtures, preparative HPLC with reverse-phase C18 columns may improve resolution. Recrystallization using solvents like dichloromethane/hexane can enhance purity, but solvent selection must account for the compound’s moderate polarity and thermal stability .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR : H and C NMR to confirm substitution patterns (e.g., distinct aromatic proton signals for chloro and iodo groups).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related pyridazine derivatives (e.g., bond lengths and angles within ±0.005 Å accuracy) .

- Elemental Analysis : To validate purity (>95% recommended for research use).

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be mitigated?

Regioselectivity in Stille or Suzuki couplings is influenced by steric hindrance and electronic effects. Computational modeling (DFT) can predict reactive sites, while modifying ligands (e.g., bulky phosphines) or using directed ortho-metalation strategies may improve selectivity. For example, in Stille reactions, the choice of tin derivatives and halide partners (e.g., 3-bromo-5-chloro-1,2,4-thiadiazole vs. iodopyridazine) significantly impacts product distribution .

Q. How should researchers resolve contradictions between spectral data and proposed structures?

Cross-validation using multiple techniques is essential:

- X-ray Diffraction : Resolves ambiguities in NMR assignments (e.g., distinguishing between C-3 and C-6 substituents) .

- 2D NMR (COSY, NOESY) : Clarifies coupling patterns and spatial proximity of substituents.

- Isotopic Labeling : For tracking reaction pathways in mechanistic studies.

Q. What computational approaches predict the reactivity and stability of this compound derivatives?

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics Simulations : Assess stability under varying solvent and temperature conditions.

- Docking Studies : For drug discovery applications, predict binding affinities to biological targets (e.g., kinase inhibitors) .

Q. What strategies optimize the synthesis of boronate ester derivatives from this compound?

Miyaura borylation using bis(pinacolato)diboron (Bpin) and palladium catalysts (e.g., Pd(dppf)Cl) under inert conditions. Monitoring reaction progress via TLC or in situ IR spectroscopy ensures complete conversion. Post-synthesis, purify via flash chromatography to remove Pd residues .

Q. How do steric and electronic effects influence the functionalization of this compound?

- Steric Effects : Bulky substituents at C-3 hinder reactions at C-6; vice versa.

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -I) activate the pyridazine ring for nucleophilic aromatic substitution. Quantitative analysis via Hammett plots or reaction kinetics (e.g., monitoring by F NMR for fluorinated analogs) provides mechanistic insights .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Replicate Experiments : Confirm results under identical conditions.

- Purity Assessment : Use DSC (differential scanning calorimetry) for melting point validation.

- Literature Cross-Check : Compare with structurally similar compounds (e.g., 3-Chloro-6-methylpyridazine, CAS 223381-71-3) to identify outliers .

Q. What protocols ensure reproducibility in catalytic reactions using this compound?

- Standardized Conditions : Control moisture (Schlenk line), oxygen levels (glovebox), and catalyst loading.

- Catalyst Characterization : Use ICP-MS to verify metal content in pre-catalysts.

- In Situ Monitoring : Raman spectroscopy or GC-MS to track intermediate formation .

Methodological Resources

- Structural Databases : Cambridge Structural Database (CSD) for crystallographic references .

- Software : SHELXL for refinement of X-ray data; Gaussian for computational studies .

- Synthetic Protocols : Peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry) for optimized procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.